molecular formula C8H6N2O B1595197 5-(4-Pyridyl)-1,3-oxazole CAS No. 70380-75-5

5-(4-Pyridyl)-1,3-oxazole

Cat. No.: B1595197
CAS No.: 70380-75-5
M. Wt: 146.15 g/mol
InChI Key: AFQAOCIKCVFASO-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)-1,3-oxazole is a heterocyclic aromatic organic compound characterized by the presence of a pyridyl group attached to the 4-position of a 1,3-oxazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 4-pyridylaminoacetaldehyde with formamide under acidic conditions.

  • Microwave-Assisted Synthesis: This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

  • Solvothermal Synthesis: This method involves the use of a solvent under high pressure and temperature to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxazole derivatives with different oxidation states.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the oxazole ring.

Mechanism of Action

Target of Action

Similar compounds such as 4-aminopyridine and SB203580 have been reported to interact with voltage-gated potassium channels and p38 catalytic activity respectively. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling.

Mode of Action

For instance, 4-Aminopyridine acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . Similarly, SB203580 inhibits p38 catalytic activity by binding to the ATP binding pocket .

Biochemical Pathways

Compounds like 3′,5′-camp have been reported to function as intracellular regulators of lysosomal ph, which is essential for the activity of acidic lysosomal enzymes

Pharmacokinetics

A compound named tbaj-876, which is a 3,5-dialkoxy-4-pyridyl derivative, has been reported to have more potent in vitro and in vivo anti-tubercular activity, with greatly attenuated herg blockade . This suggests that 5-(4-Pyridyl)-1,3-oxazole might have similar properties, but further studies are required to confirm this.

Result of Action

It’s worth noting that 2-(4-pyridyl)benzimidazole, a related compound, has been reported to act as a mixed-type inhibitor with predominant cathodic effectiveness, being a good inhibitor for ms corrosion in 10 M HCl .

Action Environment

A study on the thermal decomposition of 5-(4-pyridyl)tetrazolate (h4-ptz) has been carried out, providing some insight into how temperature might affect the stability of similar compounds .

Scientific Research Applications

5-(4-Pyridyl)-1,3-oxazole has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

  • 5-(4-Pyridyl)-1,3,4-oxadiazole

  • 5-(4-Pyridyl)-1H-tetrazole

  • 5-(4-Pyridyl)-1,2,4-triazole

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Properties

IUPAC Name

5-pyridin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQAOCIKCVFASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353188
Record name 5-(4-pyridyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-75-5
Record name 5-(4-pyridyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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